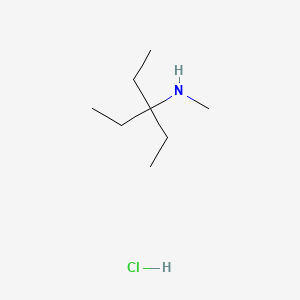

Propylamine, 1,1-diethyl-N-methyl-, hydrochloride

Description

The hydrochloride salt form enhances stability and solubility, typical of amine derivatives used in pharmaceutical or industrial applications .

Properties

CAS No. |

33326-84-0 |

|---|---|

Molecular Formula |

C8H20ClN |

Molecular Weight |

165.70 g/mol |

IUPAC Name |

3-ethyl-N-methylpentan-3-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-5-8(6-2,7-3)9-4;/h9H,5-7H2,1-4H3;1H |

InChI Key |

IDQSAFVVLDCEBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)NC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tertiary amines such as this compound generally involves alkylation of primary or secondary amines, reductive amination of ketones/aldehydes, or amination of halogenated precursors. The hydrochloride salt is formed subsequently by treatment with hydrogen chloride or hydrochloric acid in an appropriate solvent.

Alkylation Route

One classical approach is the stepwise alkylation of a primary amine with alkyl halides or tosylates:

- Step 1: Start with propylamine or a related primary amine.

- Step 2: Alkylate with ethyl halide (e.g., ethyl bromide) under basic conditions to introduce ethyl groups at the nitrogen, forming N-ethylpropylamine intermediates.

- Step 3: Further alkylation with methyl halide (e.g., methyl iodide) to install the N-methyl substituent.

- Step 4: Purification and conversion to hydrochloride salt by bubbling HCl gas or reaction with HCl in isopropanol or ethanol.

This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or quaternary ammonium salt formation.

Reductive Amination Route

An alternative and more controlled method is reductive amination:

- Step 1: React 1,1-diethylpropan-2-one (a ketone with the appropriate backbone) with methylamine under acidic or neutral conditions to form an imine or iminium intermediate.

- Step 2: Reduce the imine using a mild reducing agent such as sodium borohydride or sodium cyanoborohydride to afford the tertiary amine.

- Step 3: Isolate the amine and convert to hydrochloride salt by treatment with HCl.

This method offers better selectivity and fewer side products compared to direct alkylation.

Patent-Reported Methodologies

While direct literature on this compound is limited, analogous tertiary amine hydrochlorides have been prepared using related methodologies described in patents:

A patent describing the synthesis of N-methyl amino propanamine derivatives involves amination of aryl ethers followed by conversion to hydrochloride salts using isopropanol/HCl mixtures. Although the exact compound differs, the methodology of amine base preparation followed by hydrochloride salt formation is relevant.

Another patent outlines the preparation of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy) propylamine via etherification, amination, reduction, and methylation steps, followed by salt formation. This multi-step route emphasizes the importance of controlled amination and subsequent salt formation.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation | Propylamine + ethyl/methyl halides | Base (e.g., K2CO3), solvent (e.g., ethanol), HCl for salt formation | Simple, straightforward | Risk of over-alkylation, side products |

| Reductive Amination | 1,1-diethylpropan-2-one + methylamine | NaBH4 or NaCNBH3, mild acidic/neutral conditions, HCl for salt | High selectivity, fewer byproducts | Requires ketone precursor |

| Patent methods (aryl amines) | Amino aryl ethers, triphosgene, base | Multi-step, controlled amination, salt formation | Well-documented, scalable | Complex, longer synthesis |

Analysis of Preparation Methods

Alkylation is a classical and widely used method but requires careful stoichiometric control and purification to avoid quaternary ammonium salts.

Reductive amination offers a more selective and cleaner route, especially when the ketone precursor is readily available.

Patent methods provide industrially scalable processes for related amines, emphasizing controlled reaction conditions, purification, and salt formation steps.

The choice of method depends on availability of starting materials, desired purity, scale, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

Propylamine, 1,1-diethyl-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different alkylated amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides like ethyl chloride or methyl chloride are used in the presence of a base.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various alkylated amines.

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following domains:

-

Pharmaceuticals

- As an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions due to its ability to cross the blood-brain barrier.

- It has been studied for its potential use in developing medications that modulate neurotransmitter activity.

-

Agricultural Chemicals

- Employed in the formulation of herbicides and pesticides, where it acts as a surfactant or emulsifying agent.

- Its ability to enhance the solubility and stability of active ingredients makes it valuable in agrochemical formulations.

-

Industrial Applications

- Used as a curing agent in epoxy and polyurethane systems, contributing to enhanced mechanical properties and chemical resistance.

- Acts as a corrosion inhibitor in various industrial processes, protecting metal surfaces from degradation.

-

Research and Development

- Investigated for its role in organic synthesis and catalysis, particularly in reactions involving nucleophilic substitution.

- Studies have focused on optimizing synthesis methods to improve yield and reduce by-products.

Pharmaceutical Synthesis

A study highlighted the use of Propylamine, 1,1-diethyl-N-methyl-, hydrochloride in synthesizing N-methyl-dialkylamines. The process involves reacting secondary amines with formaldehyde under controlled conditions to produce high yields of the desired amines. This method is significant for pharmaceutical applications where purity and yield are critical .

Agricultural Formulations

Research has shown that incorporating this compound into pesticide formulations improves efficacy by enhancing the penetration of active ingredients into plant tissues. Its surfactant properties help stabilize emulsions, making it easier to apply these chemicals uniformly over crops .

Industrial Coatings

In industrial settings, this compound has been used as a hardener for epoxy resins. One case study demonstrated that using this compound resulted in coatings with superior adhesion and chemical resistance compared to traditional hardeners .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances bioavailability |

| Agricultural Chemicals | Surfactant in pesticides | Improves solubility and stability |

| Industrial Applications | Curing agent for resins | Increases mechanical strength |

| Research & Development | Organic synthesis catalyst | Optimizes reaction conditions |

Mechanism of Action

The mechanism of action of propylamine, 1,1-diethyl-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propylamine Hydrochloride (1-Propanamine Hydrochloride)

- Molecular Formula : C₃H₉N·HCl

- Molecular Weight : 95.57 g/mol

- CAS : 556-53-6

- Used as a reagent in pharmaceutical assays (e.g., preparation of buffer solutions for Triamterene and Hydrochlorothiazide Tablets) .

- Purity : ≥99% (pharmacopeial grade) .

- Safety: Classified as non-hazardous under standard conditions, though handling requires basic precautions .

Comparison: The target compound introduces 1,1-diethyl and N-methyl groups, which likely increase steric hindrance and lipophilicity compared to the unsubstituted propylamine hydrochloride.

N,N-Dimethyl-2,3-Dichloro-1-Propanamine Hydrochloride

- Molecular Formula : C₅H₁₂Cl₃N

- Molecular Weight : 192.51 g/mol

- CAS : 50786-84-0

- Key Features: Contains dimethylamine and dichloro substituents.

- Structural Difference : Dichloro and dimethyl substituents vs. the target compound’s diethyl and methyl groups.

The target’s 1,1-diethyl groups may confer greater lipophilicity, influencing membrane permeability in biological systems.

3-Chloro-N,N-Diethyl-1-Propylamine Hydrochloride

- Molecular Formula: Not explicitly listed (estimated C₇H₁₅Cl₂N).

- CAS : Referenced under "1-Propylamine, 3-chloro-N,N-diethyl-, hydrochloride" .

- Key Features : Combines diethylamine and chloro substituents. Likely used as an intermediate in organic synthesis.

- Structural Difference : N,N-Diethyl and 3-chloro groups vs. the target’s 1,1-diethyl and N-methyl groups.

Comparison :

The N,N-diethyl substitution in this compound differs from the target’s 1,1-diethyl placement, which affects the spatial arrangement of the molecule. The chloro substituent adds reactivity, whereas the target compound’s methyl group may reduce metabolic degradation.

Pharmaceutical Propylamine Derivatives

- Examples: Fluoxetine Hydrochloride (CAS 56296-78-7): A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl-phenoxy group . Maprotiline Hydrochloride (CAS 10347-81-6): A tetracyclic antidepressant with an ethanoanthracene backbone .

Comparison :

These compounds are structurally complex compared to the target propylamine derivative. Their large aromatic systems and functional groups (e.g., trifluoromethyl) are designed for specific receptor interactions, unlike the target’s simpler alkyl-substituted structure.

Data Table: Comparative Analysis

*Estimated based on structural analogy.

Research Findings and Implications

Physicochemical Properties :

- Potential Applications: Pharmaceuticals: Alkyl-substituted propylamines are common in drug design (e.g., local anesthetics like Prilocaine Hydrochloride ). The target compound could serve as a precursor for neuractive agents. Industrial Chemistry: Used in polymer synthesis or as a corrosion inhibitor, analogous to other propylamine derivatives .

Safety Considerations :

- Substituted propylamines with halogens (e.g., dichloro derivatives ) may pose higher toxicity. The target compound’s lack of halogens suggests lower acute hazards, though alkylamines still require careful handling .

Biological Activity

Propylamine, 1,1-diethyl-N-methyl-, hydrochloride (C8H20ClN) is a compound of interest due to its potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H20ClN

- Molecular Weight : 179.2 g/mol

- CAS Number : 70905

Synthesis

The synthesis of this compound typically involves the nucleophilic addition of amines to suitable electrophiles. A catalyst-free method has been reported for the preparation of N-substituted ureas, which may include derivatives like this compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various amine derivatives. For instance, compounds similar in structure to Propylamine have shown promising results in stabilizing DNA structures and interacting with topoisomerase I, an enzyme crucial for DNA replication .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 3,3'-diamino-N-methyldipropylamine | 10 | Stabilizes dsDNA and inhibits topoisomerase I |

| Bis(3-aminopropyl)-amine | 15 | Induces DNA relaxation |

| Propylamine derivative | TBD | TBD |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of related compounds. For example, studies on dimethylaminopropyl chloride hydrochloride indicated adverse effects such as goblet cell hypertrophy in nasal tissues at high doses (≥50 mg/kg) in animal models . Although specific data on Propylamine's toxicity is limited, its structural similarities suggest a need for caution.

The biological mechanisms underlying the activity of Propylamine derivatives are multifaceted:

- DNA Interaction : Some derivatives exhibit the ability to bind to double-stranded DNA (dsDNA), potentially enhancing stability or altering replication processes.

- Enzyme Inhibition : Compounds like Propylamine may inhibit enzymes critical for cellular processes, such as topoisomerases, which could lead to cytotoxic effects in rapidly dividing cells.

Case Studies

- In Vitro Studies : A study involving related amines demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Animal Models : In vivo experiments have shown that certain amine hydrochlorides can lead to significant physiological changes in test subjects, suggesting potential therapeutic benefits as well as risks .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity of n-Propylamine hydrochloride in pharmaceutical preparations?

- Methodological Answer : Purity assessment should follow pharmacopeial guidelines, such as USP standards, which specify ≥99% purity. Techniques include:

- Titration : Acid-base titration using standardized HCl or NaOH to determine amine content .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, 210 nm) to quantify impurities .

- Spectroscopy : FT-IR or NMR to verify structural integrity and detect organic contaminants .

- Physicochemical Tests : Loss on drying (≤0.5%), sulfated ash (≤0.1%), and heavy metal analysis (≤20 ppm via ICP-MS) .

Q. How should n-Propylamine hydrochloride be stored to maintain stability in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature, store in airtight containers under desiccation (e.g., silica gel) at 15–25°C. Avoid exposure to moisture, light, and acidic vapors. For long-term stability, aliquot into amber vials and monitor water content via Karl Fischer titration .

Q. What are the critical parameters for validating an assay method using n-Propylamine hydrochloride as a buffer component?

- Methodological Answer : Key parameters include:

- pH Adjustment : Optimize buffer pH (typically 3.0–5.0) using calibrated pH meters to ensure compatibility with analytes .

- Concentration Accuracy : Gravimetric preparation with analytical-grade water (±0.1% tolerance) .

- Interference Checks : Test for interactions with excipients (e.g., via spike-and-recovery experiments) .

Advanced Research Questions

Q. What synthetic routes are available for preparing isotopically labeled n-Propylamine hydrochloride derivatives?

- Methodological Answer : Deuterated analogs (e.g., n-Propyl-d7-amine hydrochloride) can be synthesized via catalytic deuteration using D₂ gas and Pd/C, followed by HCl quenching. Characterization involves:

- NMR : Compare ¹H and ²H spectra to confirm deuteration efficiency .

- Mass Spectrometry : High-resolution MS to verify isotopic enrichment (>98% D) .

- Thermal Analysis : DSC to assess melting point shifts (e.g., Δmp ≈ 2–3°C for deuterated forms) .

Q. How do impurities like Isopropylarticaine Hydrochloride affect the analytical profile of n-Propylamine hydrochloride?

- Methodological Answer : Impurities alter retention times and UV spectra in HPLC. To resolve:

- Column Selection : Use a phenyl-hexyl column for better separation of aromatic byproducts .

- Spiking Studies : Add known impurity standards (e.g., 0.1% w/w) to identify co-elution risks .

- Forced Degradation : Expose the compound to heat/light and monitor impurity formation via LC-MS .

Q. How can discrepancies in reported melting points (157–158°C vs. 160–164°C) be resolved?

- Methodological Answer : Variations arise from purity or crystalline forms. Strategies include:

- DSC Analysis : Compare thermograms to detect polymorphic transitions .

- Recrystallization : Anneal samples from different suppliers (e.g., ethanol/water) and re-measure mp .

- Purity Correlation : Link mp elevation to impurity content (e.g., via HPLC area normalization) .

Q. How do trace metals impact the catalytic role of n-Propylamine hydrochloride in organic synthesis?

- Methodological Answer : Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze side reactions. Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.